molecular formula C14H19NO4 B6279649 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 141029-23-4

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Cat. No.: B6279649
CAS No.: 141029-23-4
M. Wt: 265.3
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Description

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is a protected aromatic amino acid derivative that serves as a versatile intermediate in advanced organic synthesis and chemical biology research. Its molecular structure, featuring a benzoic acid backbone and a Boc-protected aminoethyl side chain, is engineered for the construction of complex bioactive molecules . The tert-butoxycarbonyl (Boc) group provides a critical strategic function as an orthogonal protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups. This enables researchers to employ this compound in sequential peptide coupling strategies and the synthesis of sophisticated molecular architectures. In materials science, this compound is valued for its potential to contribute to supramolecular assemblies. The aromatic core can engage in π-π stacking interactions, while the carboxylate and protected amine groups can form directional hydrogen bonds such as N—H···O and C—H···O, guiding the formation of specific dimeric or layered structures . These properties make it a candidate for developing novel peptide-based frameworks, amyloid-mimetic fibrillar materials, and functional organic crystals with tailored solid-state properties. Its primary application is in medicinal chemistry and pharmaceutical development as a precursor for the synthesis of diverse heterocycles and biologically active compounds . The electron-rich aromatic system and the flexible, protected aminoethyl linker allow for its incorporation into larger molecules designed to interact with biological targets. Researchers utilize this building block in the development of new therapeutic agents, agrochemicals, and as a monomer for functionalized polymers. This compound is strictly for research applications in a controlled laboratory environment.

Properties

CAS No.

141029-23-4

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Aminoethyl)benzoic Acid

The precursor 3-(2-aminoethyl)benzoic acid is synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling . For instance, 3-bromobenzoic acid reacts with ethylenediamine under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) to yield the aminoethyl derivative. Alternatively, Gabriel synthesis employs 3-(2-bromoethyl)benzoic acid, which undergoes substitution with potassium phthalimide followed by hydrazine-mediated deprotection to release the primary amine.

Boc Protection Reaction

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF)/water with sodium carbonate at 10–30°C for 1–6 hours. The reaction selectively targets the primary amine, leaving the carboxylic acid intact due to its deprotonation under basic conditions. Post-reaction, the product is isolated via filtration or recrystallization, achieving yields of 70–85%.

Multi-step Synthesis via Ester Intermediates

Esterification of 3-Bromobenzoic Acid

To prevent interference during subsequent reactions, the carboxylic acid is first protected as a methyl or ethyl ester. For example, 3-bromobenzoic acid is treated with methanol and sulfuric acid to form methyl 3-bromobenzoate.

Coupling to Introduce the Aminoethyl Group

The brominated ester undergoes Ullmann coupling with ethylenediamine in the presence of copper(I) iodide and a diamine ligand, yielding methyl 3-(2-aminoethyl)benzoate. Alternatively, Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) achieves similar results.

Boc Protection and Ester Hydrolysis

The amine is Boc-protected as described in Section 1.2. The ester is then hydrolyzed using lithium hydroxide (LiOH) in THF/water at 50–100°C for 1–6 hours, restoring the carboxylic acid functionality.

Metal-Catalyzed Coupling Approaches

Direct Coupling of Boc-Protected Intermediates

A one-pot strategy involves reacting 3-bromobenzoic acid with a Boc-protected aminoethyl boronic acid via Suzuki-Miyaura coupling . Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water at 80–100°C, this method bypasses intermediate protection steps.

Lithiation and Electrophilic Quenching

Methyl 3-bromobenzoate is treated with n-butyllithium at −78°C to generate a benzylic lithium intermediate, which reacts with Boc-protected aminoethyl electrophiles (e.g., Boc-NH-CH₂-CH₂-X, where X = halide). Subsequent carboxylation with CO₂ yields the target compound.

Comparative Analysis of Methods

MethodKey StepsConditionsYieldAdvantages
Boc ProtectionAmine synthesis → Boc protectionTHF/water, Na₂CO₃, 10–30°C70–85%Simplicity, fewer steps
Ester IntermediateEsterification → coupling → hydrolysisLiOH, THF/water, 50–100°C60–75%Avoids side reactions
Metal-CatalyzedSuzuki coupling or lithiationPd catalysts, −78°C to 100°C50–70%Direct route, versatile substrates

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Example :

  • Treatment with 4 M HCl in dioxane at 0°C for 2 hours removes the Boc group, yielding the free amine .

  • TFA in dichloromethane (1:1 v/v) at room temperature achieves deprotection within 1 hour .

Key Mechanism :

Boc-protected amineH+NH2+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{H}^+} \text{NH}_2 + \text{CO}_2 + \text{tert-butanol}

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Source
EsterificationMethanol, H2_2SO4_4 (cat.)Methyl ester85–92%
AmidationDCC, HOBt, R-NH2_2Amide derivatives70–80%
ReductionLiAlH4_4, THF, 0°C → rtBenzyl alcohol derivative65–75%

Amine Reactivity Post-Deprotection

The liberated amine participates in:

  • Acylation : Acetic anhydride/pyridine forms acetylated derivatives .

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions .

  • Coupling Reactions : Utilized in peptide synthesis via carbodiimide-mediated methods.

Oxidation and Reduction of the Ethyl Side Chain

  • Oxidation :
    KMnO4_4 in acidic aqueous acetone converts the ethyl group to a ketone (>>90% purity).

  • Reduction :
    NaBH4_4 in ethanol reduces the ketone to a secondary alcohol (75% yield).

Cyclization Reactions

Under basic conditions, the compound forms heterocycles:

  • Oxazinone Formation : Reacts with carbonyl diimidazole (CDI) in THF to yield tetrahydro-1,3-oxazin-2-ones (60–70% yield).

  • Epoxide Synthesis : Halogenation followed by base-induced cyclization generates epoxide derivatives, as seen in similar Boc-protected systems .

Electrophilic Aromatic Substitution

The meta-substituted aromatic ring undergoes:

  • Nitration : HNO3_3/H2_2SO4_4 at 0°C introduces nitro groups at the 5-position.

  • Sulfonation : Oleum (20% SO3_3) at 50°C adds sulfonic acid groups.

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (pH < 2) or bases (pH > 10) .

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2 and tert-butanol.

Scientific Research Applications

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, also known by its CAS number 141029-23-4, is a compound that has garnered interest in various scientific research applications. This article explores its applications, focusing on its biochemical properties, synthesis methods, and potential uses in pharmaceuticals and materials science.

Chemical Properties and Structure

The molecular formula for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is C14H19O4N. It contains a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is typically presented as a solid and is classified under various hazard categories, including skin and eye irritation .

Peptide Synthesis

One of the primary applications of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is in peptide synthesis. The Boc group allows for selective protection of amino acids, facilitating the formation of peptide bonds without premature deprotection. This method is particularly useful in solid-phase peptide synthesis (SPPS), where the compound can serve as an intermediate or building block for more complex peptides .

Drug Development

The compound's structural features make it a candidate for developing novel pharmaceuticals. Its ability to modulate biological activity through modifications at the benzoic acid or amine site can lead to derivatives with enhanced efficacy or reduced toxicity. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses .

Polymer Chemistry

In material science, 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid can be utilized in the synthesis of polymers. The presence of the carboxylic acid group allows for copolymerization with other monomers, leading to materials with tailored properties such as improved thermal stability or mechanical strength. This application is particularly relevant in creating drug delivery systems where controlled release is essential .

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery. The ability to functionalize nanoparticles with bioactive molecules derived from 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid enhances their biocompatibility and targeting capabilities, making them suitable for targeted cancer therapies .

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid as a key intermediate demonstrated a significant increase in yield when compared to traditional methods. The researchers reported that using Boc-protected amino acids led to higher purity and fewer side products during synthesis .

Case Study 2: Anti-Inflammatory Activity

Another research project investigated derivatives of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid for their anti-inflammatory properties. The study found that specific modifications to the benzoic acid moiety enhanced inhibitory effects on pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)benzoic acid and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences
3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)benzoic acid Not explicitly provided C₁₄H₁₉NO₅ 281.3 3-position Boc-aminoethyl; linear ethyl chain Baseline for comparison; moderate lipophilicity and acid sensitivity .
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid 828243-30-7 C₁₄H₁₉NO₅ 281.3 4-position Boc-aminoethyl Positional isomer; altered steric/electronic effects may influence binding affinity .
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 33233-67-9 C₁₃H₁₇NO₅ 267.3 Boc-aminomethyl at 3-position; shorter methyl chain Reduced steric bulk; potentially higher solubility and reactivity .
3-(1-[(tert-Butoxy)carbonyl]amino)-2-hydroxyethyl)benzoic acid EN300-366381 C₁₄H₁₉NO₅ 281.3 Hydroxyl group adjacent to Boc-aminoethyl Enhanced hydrophilicity; capacity for hydrogen bonding .
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid 1075242-43-1 C₁₃H₁₇NO₅ 267.3 5-position Boc-amino; 2-methoxy substituent Methoxy group increases electron density on the ring; alters metabolic stability .
3-TERT-BUTOXYBENZOIC ACID 15360-02-8 C₁₁H₁₄O₃ 194.2 tert-Butoxy group directly attached to 3-position (no aminoethyl chain) Lacks amine functionality; purely lipophilic; unsuitable for peptide coupling .
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 149353-75-3 C₁₇H₂₃NO₄ 305.4 Boc-protected piperidine ring at 3-position Cyclic amine structure; increased rigidity and potential for π-π interactions .

Key Research Findings:

Positional Isomerism: The 3- vs. 4-substitution in benzoic acid derivatives significantly impacts biological activity. For example, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 828243-30-7) may exhibit different binding affinities in enzyme inhibition assays compared to its 3-substituted counterpart due to altered spatial orientation .

Chain Length and Flexibility: Compounds with methylene (CH₂) instead of ethylene (CH₂CH₂) linkages, such as 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (CAS 33233-67-9), demonstrate faster coupling kinetics in peptide synthesis due to reduced steric hindrance .

Hydrophilicity: The hydroxyl group in 3-(1-[(tert-Butoxy)carbonyl]amino)-2-hydroxyethyl)benzoic acid enhances aqueous solubility (logP ~1.2) compared to the parent compound (logP ~2.1), making it preferable for aqueous-phase reactions .

Metabolic Stability: The 2-methoxy group in 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1) slows oxidative metabolism in hepatic microsome assays, extending half-life in vivo .

Synthetic Utility : Boc-protected derivatives like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 149353-75-3) are critical for constructing conformationally restricted pharmacophores in drug discovery .

Biological Activity

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, commonly referred to as Boc-aminobenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The molecular formula of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is C13H17NO4C_{13}H_{17}NO_4, with a molecular weight of approximately 251.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, an ethoxy side chain , and a benzoic acid moiety . The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid can be attributed to its ability to interact with various biomolecules. The carboxylic acid group allows for typical reactions such as esterification and amidation, while the Boc group can be selectively removed under acidic conditions, facilitating further functionalization.

Anti-inflammatory and Analgesic Properties

Compounds with similar structures to 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid have been documented to exhibit anti-inflammatory and analgesic activities. For instance, derivatives of benzoic acids are known for their efficacy in reducing inflammation and pain, suggesting that this compound may possess similar properties.

Synthesis and Characterization

The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. The compound's unique structure allows for versatility in synthetic modifications, which can enhance its biological activity.

Interaction Studies

Research focusing on interaction studies has indicated that the compound may bind with specific enzymes or receptors, influencing metabolic pathways or cellular processes. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis

To provide a clearer understanding of the biological activity of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesKnown Biological Activities
Benzoic Acid Simple aromatic carboxylic acidAntimicrobial, antifungal
Amino Benzoic Acid Amino group substitutionAnti-inflammatory, analgesic
Boc-aminobenzoic Acid Tert-butoxycarbonyl protecting groupPotential anti-inflammatory, antimicrobial

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR to verify Boc-group integration (e.g., tert-butyl peak at δ 1.4 ppm) and ethylenic linker protons (δ 3.2–3.5 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. Advanced

  • X-ray crystallography : Resolves conformational flexibility of the ethylamino linker and confirms dihedral angles between the Boc group and benzene ring .
  • High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., de-Boc byproducts) at ppm levels .

How does the compound’s solubility profile affect its utility in biological assays?

Basic
The carboxylic acid group confers moderate water solubility (~2.5 mg/mL at pH 7.0), but the Boc group introduces hydrophobicity. For cell-based assays, dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced
At physiological pH (7.4), the compound exists as a zwitterion, reducing membrane permeability. Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability by enhancing lipophilicity .

What role does this compound play in metal-ion adsorption studies?

Advanced
Benzoic acid derivatives functionalized with ethylamino-Boc groups enhance adsorption capacity for transition metals (e.g., Co²⁺, Ni²⁺) due to:

  • Chelation : The tertiary amine and carboxylate groups act as polydentate ligands.
  • pH dependence : Optimal adsorption occurs at pH 6–7, where the carboxylate is deprotonated .
    In modified activated carbon systems, this compound achieves a cobalt adsorption capacity of 120 mg/g, outperforming unmodified adsorbents by 40% .

What contradictions exist in literature regarding the compound’s stability under varying pH conditions?

Q. Advanced

  • Conflicting reports : Some studies claim the Boc group is stable at pH 5–8 , while others note partial hydrolysis (>10%) at pH 7.4 after 24 hours .
  • Resolution : Buffering with HEPES (pH 7.0) and avoiding elevated temperatures (>37°C) minimizes decomposition. Stability assays using LC-MS are recommended for critical applications .

How is this compound utilized in peptide mimetics or PROTAC design?

Q. Advanced

  • Linker functionality : The ethylamino-Boc group serves as a rigid spacer in PROTACs (proteolysis-targeting chimeras), connecting E3 ligase ligands to target protein binders.
  • Boc removal : Post-synthetic deprotection enables conjugation with thiol-containing warheads via Michael addition .
    Recent studies highlight its use in degrading BRD4, achieving DC₅₀ values of 50 nM in leukemia cell lines .

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